5,6-Dimethoxy-N-methyl-N-isopropyltryptamine
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Overview
Description
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine is a lesser-known psychedelic compound belonging to the tryptamine class. It was first synthesized by Alexander Shulgin and is known for its structural similarity to other tryptamines such as MiPT (N-methyl-N-isopropyltryptamine). The compound has the chemical formula C16H24N2O2 and a molar mass of 276.38 g/mol .
Preparation Methods
The synthesis of 5,6-Dimethoxy-N-methyl-N-isopropyltryptamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative, which is then subjected to methylation and isopropylation reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to optimize efficiency and scalability
Chemical Reactions Analysis
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-N-methyl-N-isopropyltryptamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at these receptors, leading to altered perception and mood. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5,6-Dimethoxy-N-methyl-N-isopropyltryptamine is similar to other tryptamines such as:
MiPT (N-methyl-N-isopropyltryptamine): Shares structural similarities but differs in the presence of methoxy groups.
5-MeO-MiPT (5-methoxy-N-methyl-N-isopropyltryptamine): Another analog with a methoxy group at the 5-position.
4-AcO-DMT (4-acetoxy-N,N-dimethyltryptamine): A different tryptamine derivative with distinct pharmacological properties.
5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine): Known for its potent psychedelic effects
Properties
CAS No. |
96096-58-1 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[2-(5,6-dimethoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18(3)7-6-12-10-17-14-9-16(20-5)15(19-4)8-13(12)14/h8-11,17H,6-7H2,1-5H3 |
InChI Key |
XXWWFLAMFUOAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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